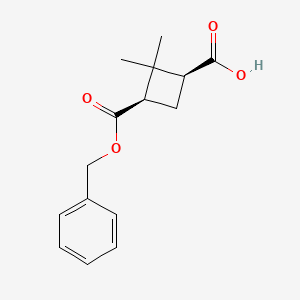

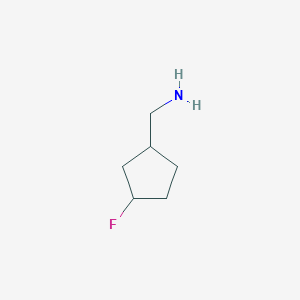

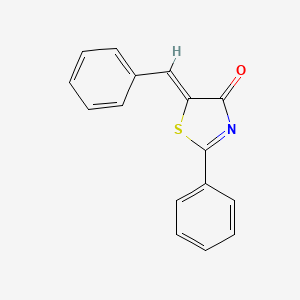

![molecular formula C8H6O3S B3324611 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide CAS No. 19163-43-0](/img/structure/B3324611.png)

6-Hydroxybenzo[B]Thiophene 1,1-Dioxide

Overview

Description

6-Hydroxybenzo[B]Thiophene 1,1-Dioxide, also known as Benzo[b]thiophene-6-ol, 1,1-dioxide , is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 .

Synthesis Analysis

Thiophene 1,1-dioxides, like this compound, are most commonly prepared by the oxidation of thiophenes . Organic peracids are the most common reagents used for this synthesis . The oxidation is applicable to thiophenes carrying electron-withdrawing substituents, which resist oxidation with peracids .Molecular Structure Analysis

The molecular structure of 1,1-dioxide derivatives has been investigated extensively in the series of S-functional thiophene compounds . The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .Chemical Reactions Analysis

As unsaturated sulfones, thiophene 1,1-dioxides serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors . They undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions .Scientific Research Applications

Role in Synthesis of Condensed Sulfur Heterocycles

6-Hydroxybenzo[b]thiophene 1,1-dioxide serves as an important intermediate in the synthesis of condensed sulfur heterocycles. Its hydroxyl group can be transformed into O-carbamate, which is then used in the regiocontrolled introduction of substituents through directed metallation. This process facilitates the synthesis of various hydroxybenzo[b]thiophenes, which are key in producing sulfur heterocycles (Wahidulla & Bhattacharjee, 2013; Mereyala et al., 2013; Mukherjee & De, 2003; Khapli et al., 2003; Paknikar & Srinivasan, 2013; Basak et al., 2003) (Wahidulla & Bhattacharjee, 2013) (Mereyala et al., 2013) (Mukherjee & De, 2003) (Khapli et al., 2003) (Paknikar & Srinivasan, 2013) (Basak et al., 2003).

Synthesis of Photochromic Thieno-2H-Chromene Derivatives

The compound is also used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives are obtained from hydroxybenzo[b]thiophenes and are known for their photochromic behavior. This application is particularly relevant in the field of photochemistry and materials science (Queiroz et al., 2000) (Queiroz et al., 2000).

Enantioselective Hydroarylation and Hydroalkenylation

An efficient protocol has been developed for the asymmetric hydroarylation and hydroalkenylation of benzo[b]thiophene 1,1-dioxides, including this compound, using organoboranes. This method utilizes a rhodium(I) precatalyst and a chiral diene ligand, enabling the synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity. Such processes are crucial in creating compounds with specific stereochemistry, which is vital in pharmaceuticals and material science (Hu et al., 2021) (Hu et al., 2021).

Antiproliferative Activity Against Cancer Cells

Recent research suggests that hydroxyl-containing benzo[b]thiophene analogs, including this compound, might exhibit antiproliferative activity against cancer cells. These compounds show selective action towards laryngeal cancer cells and are believed to induce apoptotic cell death. The hydroxyl group's position significantly influences the anticancer activity, with potential applications in combinational chemotherapy (Haridevamuthu et al., 2023) (Haridevamuthu et al., 2023).

Mechanism of Action

The synthesis of benzothiophene motifs under electrochemical conditions involves the reaction of sulfonhydrazides with internal alkynes . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process leads to the products .

Future Directions

The development of radical chemistry has drawn wide attention as it offers diverse and unique reaction pathways in synthetic chemistry . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions . This suggests potential future directions for the study and application of 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide.

properties

IUPAC Name |

1,1-dioxo-1-benzothiophen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNKWKSSGJRRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293225 | |

| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19163-43-0 | |

| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19163-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)

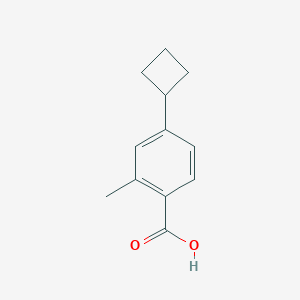

![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)

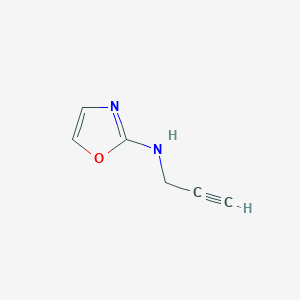

![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)

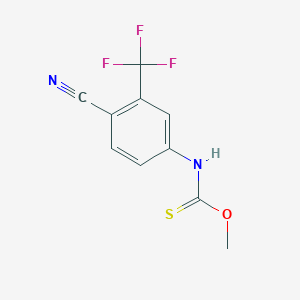

![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)